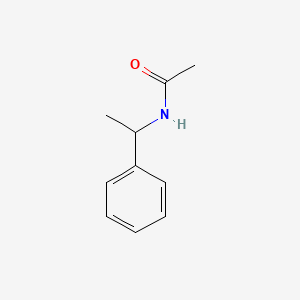
N-(1-Phenylethyl)acetamide
Vue d'ensemble
Description
“N-(1-Phenylethyl)acetamide” is a compound with the molecular formula C10H13NO . It is also known by other names such as “(+)-N-(1-Phenylethyl)acetamide”, “®-1-Acetamido-1-phenylethane”, and "®-N-Acetyl-1-phenylethanamine" .
Synthesis Analysis
The synthesis of N-(1-Phenylethyl)acetamide has been discussed in several papers . For instance, a series of N-phenylacetamide sulphonamides were synthesized . Another paper discusses the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs .Molecular Structure Analysis
The molecular structure of N-(1-Phenylethyl)acetamide consists of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The average mass is 163.216 Da and the monoisotopic mass is 163.099716 Da .Chemical Reactions Analysis
Several chemical reactions involving N-(1-Phenylethyl)acetamide have been reported . For example, on hydrolysis, a compound was converted to the corresponding phenoxy acid .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1-Phenylethyl)acetamide include a molecular weight of 163.216 . More specific properties like melting point, boiling point, and density were not found in the retrieved sources.Applications De Recherche Scientifique
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study developed new chemical entities, including N-(1-phenylethyl)acetamide derivatives, which showed potential as anticancer, anti-inflammatory, and analgesic agents. Specifically, a compound with N-(1-phenylethyl)acetamide exhibited notable anticancer, anti-inflammatory, and analgesic activities, suggesting its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Structural Analysis : Another research focused on the synthesis of N-(1-cyano-2-substituted phenylethyl) acetamides and examined their structure, offering insights into the preparation of related compounds without using phenylacetaldehydes as starting materials (Zeng, Hu, & Hu, 1997).
Electronic Structure Studies : The structure of the adduct of N-(α-phenylethyl)acetamide with HCl was studied in various phases, revealing that the positive charge is localized on the nitrogen atom in the liquid and solid phases. This study provided detailed insights into the electronic structure of the adduct (Negrebetskii, Pogozhikh, & Kuznetsov, 2002).
Nonlinear Optical Crystal Growth : Research on (R)-2-Cyano-N-(1-phenylethyl) acetamide (RCNPA) involved growing single crystals and characterizing them for nonlinear optical applications. This work highlights the potential use of such compounds in optics (Hemaraju, Madhukar, Bhadregowda, & Prakash, 2014).
Enantiomeric Enrichment : A study explored the self-disproportionation of enantiomers (SDE) in N-(1-phenylethyl)acetamide via achiral, gravity-driven column chromatography. This research is significant for enantiomeric enrichment in laboratory settings, showcasing a method for obtaining enantiomerically pure samples (Wzorek, Sato, Drabowicz, Soloshonok, & Klika, 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMRYVMZLANOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6284-14-6 | |
| Record name | Acetamide, N-(1-phenylethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

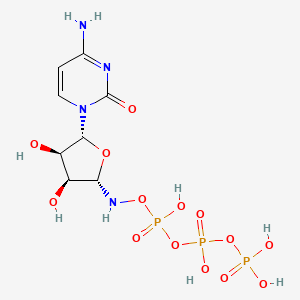
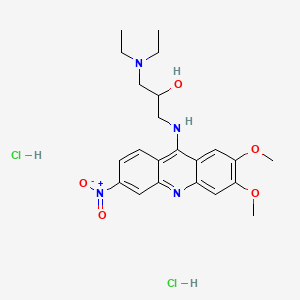

![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)
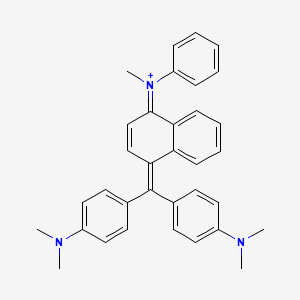
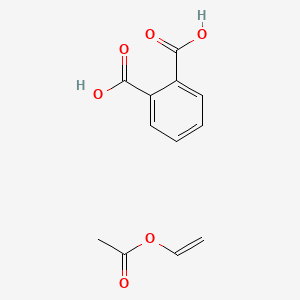
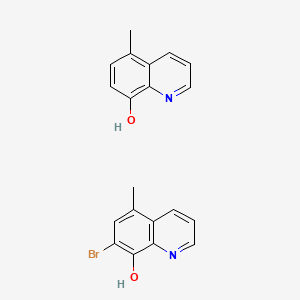


![(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)

